(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
BenchChem offers high-quality (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-2-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKBSZUQLIVZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule that belongs to the class of benzo[b][1,4]thiazine derivatives. Its unique structural features suggest potential biological activities, although current literature on its specific pharmacological properties is limited.
Structural Overview
This compound features:
- Benzo[b][1,4]thiazine core : Known for diverse pharmacological properties.
- Fluoro and methoxy substituents : These groups may enhance biological activity and selectivity.
- Piperidinyl moiety : Often associated with improved solubility and bioavailability.
Anticancer Potential
The benzo[b][1,4]thiazine core is frequently associated with anticancer activity. Compounds in this class have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
While specific studies on this compound are scarce, related compounds with similar structural features have exhibited antimicrobial properties. The presence of halogenated and aromatic groups often correlates with enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth .
Inhibitory Effects on Enzymes
Research on structurally related compounds suggests that they may act as enzyme inhibitors. For instance, derivatives containing piperidinyl groups have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Such compounds have shown competitive inhibition properties, which could be relevant for the development of treatments for hyperpigmentation disorders .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[b][1,4]thiazine core | Anticancer |
| Compound B | Fluorinated aromatic ring | Antimicrobial |
| Compound C | Piperidinyl derivative | Enzyme inhibitor |
Case Studies and Research Findings
Despite the lack of direct studies on (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , insights can be drawn from related research:
- Anticancer Studies : A study on similar benzo[b][1,4]thiazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance potency against specific tumors .
- Tyrosinase Inhibition : Research involving piperazine derivatives showed that modifications could lead to improved inhibitory effects on tyrosinase activity with IC50 values in the low micromolar range. This indicates potential applications in cosmetic formulations targeting skin pigmentation .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, further supporting the potential utility of this compound in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
